molecular formula C16H17N3O6 B13444481 N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid

Cat. No.: B13444481
M. Wt: 347.32 g/mol
InChI Key: VCKQSWRZGCKFPQ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is a compound known for its antibacterial properties. It is a derivative of nalidixic acid, which is a synthetic quinolone antibiotic. This compound is particularly effective against Gram-negative bacteria and has been used in the treatment of urinary tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves several stepsThe final step involves the coupling of the naphthyridine derivative with D-aspartic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .

Scientific Research Applications

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying quinolone antibiotics and their derivatives.

    Biology: Investigated for its effects on bacterial DNA synthesis and replication.

    Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.

    Industry: Utilized in the development of new antibacterial agents and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents the bacteria from replicating and ultimately leads to their death. This mechanism is similar to that of other quinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar core structure but differ in their side chains and specific biological activities .

Uniqueness

N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid is unique due to its specific structure, which provides it with distinct antibacterial properties. Its effectiveness against Gram-negative bacteria and its ability to inhibit bacterial DNA gyrase make it a valuable compound in the field of antibacterial research .

Properties

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

(2R)-2-[(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)amino]butanedioic acid

InChI

InChI=1S/C16H17N3O6/c1-3-19-7-10(13(22)9-5-4-8(2)17-14(9)19)15(23)18-11(16(24)25)6-12(20)21/h4-5,7,11H,3,6H2,1-2H3,(H,18,23)(H,20,21)(H,24,25)/t11-/m1/s1

InChI Key

VCKQSWRZGCKFPQ-LLVKDONJSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N[C@H](CC(=O)O)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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